molecular formula C15H13FO3 B7962625 Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate

Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate

Cat. No.: B7962625
M. Wt: 260.26 g/mol
InChI Key: ADFAHOWDDLCABC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methoxyphenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. The general reaction conditions include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-5-(3-methoxyphenyl)benzoic acid

    Reduction: 3-fluoro-5-(3-methoxyphenyl)benzyl alcohol

    Substitution: 3-(substituted)-5-(3-methoxyphenyl)benzoate derivatives

Scientific Research Applications

Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-(trifluoromethoxy)benzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 3-fluoro-5-(3-methoxyphenyl)benzoate is unique due to the specific positioning of the fluorine and methoxyphenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-fluoro-5-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-5-3-4-10(9-14)11-6-12(15(17)19-2)8-13(16)7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFAHOWDDLCABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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